6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 887453-97-6
VCID: VC6364697
InChI: InChI=1S/C23H24FN7/c1-16-5-3-4-6-20(16)26-21-19-15-25-29(2)22(19)28-23(27-21)31-13-11-30(12-14-31)18-9-7-17(24)8-10-18/h3-10,15H,11-14H2,1-2H3,(H,26,27,28)
SMILES: CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C
Molecular Formula: C23H24FN7
Molecular Weight: 417.492

6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 887453-97-6

Cat. No.: VC6364697

Molecular Formula: C23H24FN7

Molecular Weight: 417.492

* For research use only. Not for human or veterinary use.

6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 887453-97-6

Specification

CAS No. 887453-97-6
Molecular Formula C23H24FN7
Molecular Weight 417.492
IUPAC Name 6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C23H24FN7/c1-16-5-3-4-6-20(16)26-21-19-15-25-29(2)22(19)28-23(27-21)31-13-11-30(12-14-31)18-9-7-17(24)8-10-18/h3-10,15H,11-14H2,1-2H3,(H,26,27,28)
Standard InChI Key DFXFNXPHVCAREV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C

Introduction

Structural Features and Molecular Properties

The compound features a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring and aromatic substituents. Key structural components include:

  • Pyrazolo[3,4-d]pyrimidine nucleus: A bicyclic heteroaromatic system that facilitates interactions with kinase ATP-binding pockets .

  • 4-(4-Fluorophenyl)piperazine: Enhances solubility and targets receptors such as dopamine and serotonin transporters.

  • N-(o-Tolyl) group: A hydrophobic moiety that improves membrane permeability and target binding affinity.

The molecular formula is C23H24FN7\text{C}_{23}\text{H}_{24}\text{FN}_7, with a molecular weight of 417.492 g/mol . Its IUPAC name, 6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, reflects these substituents .

Table 1: Molecular Properties

PropertyValue
CAS No.887453-97-6
Molecular FormulaC23H24FN7\text{C}_{23}\text{H}_{24}\text{FN}_7
Molecular Weight417.492 g/mol
IUPAC Name6-[4-(4-Fluorophenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
SMILESCC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C

Synthesis and Chemical Modifications

The synthesis involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. A typical pathway includes:

  • Chlorination: Introduction of a chlorine atom at the 4-position of the pyrimidine ring .

  • Hydrazinolysis: Replacement of the chlorine with hydrazine to form a hydrazino intermediate .

  • Condensation: Reaction with 4-(4-fluorophenyl)piperazine and o-toluidine to install the piperazine and toluidine groups.

Modifications such as substituting the phenyl amino group with carbonyl or morpholine moieties have been explored to optimize anticancer activity . For example, replacing the o-tolyl group with a 3-methoxyphenyl group (as in CAS No. 878064-07-4) alters solubility but retains kinase affinity .

Biological Activity and Mechanism of Action

Kinase Inhibition

The compound inhibits EGFR and ErbB2 kinases at sub-micromolar concentrations (IC50=0.18μM\text{IC}_{50} = 0.18 \, \mu\text{M} and 0.25μM0.25 \, \mu\text{M}, respectively) . This dual inhibition disrupts downstream signaling pathways, including MAPK and PI3K/Akt, leading to reduced cancer cell proliferation .

Apoptosis and Cell Cycle Arrest

In ovarian (OVCAR-4) and lung (NCI-H460) cancer cells, the compound induces apoptosis by elevating active caspase-3 levels (11-fold increase) . Concurrently, it arrests the cell cycle at the G2/M phase, preventing mitosis and promoting pre-G1 accumulation .

Table 2: Anticancer Activity Profile

Cell LineIC50 (μM)Mechanism Observed
OVCAR-4 (Ovarian)4.44Caspase-3 activation
NCI-H460 (Lung)3.92G2/M arrest
ACHN (Renal)5.21ErbB2 inhibition

Comparative Analysis with Related Derivatives

Structural analogs demonstrate varied pharmacological profiles:

  • CAS No. 878064-07-4: Incorporates a 3-methoxyphenyl group, increasing polarity but reducing EGFR affinity compared to the o-tolyl variant .

  • Erlotinib: A first-line EGFR inhibitor (IC50 = 8.4 μM), outperformed by the subject compound in potency (1.9-fold higher) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator